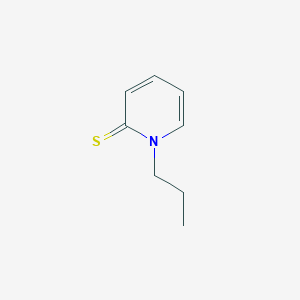

1-Propylpyridine-2(1H)-thione

Description

1-Propylpyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine ring substituted with a thione (C=S) group at position 2 and a propyl chain at the nitrogen atom. This structure combines sulfur’s electron-rich properties with the aromatic pyridine scaffold, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Propriétés

Numéro CAS |

19006-74-7 |

|---|---|

Formule moléculaire |

C8H11NS |

Poids moléculaire |

153.25 g/mol |

Nom IUPAC |

1-propylpyridine-2-thione |

InChI |

InChI=1S/C8H11NS/c1-2-6-9-7-4-3-5-8(9)10/h3-5,7H,2,6H2,1H3 |

Clé InChI |

GUYLNBGFVBPJTC-UHFFFAOYSA-N |

SMILES |

CCCN1C=CC=CC1=S |

SMILES canonique |

CCCN1C=CC=CC1=S |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Propylpyridine-2(1H)-thione can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with propyl mercaptan under basic conditions. The reaction typically proceeds as follows:

Reactants: 2-chloropyridine, propyl mercaptan

Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., ethanol)

Procedure: The reactants are mixed in the solvent and heated to reflux. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods: Industrial production of 1-Propylpyridine-2(1H)-thione may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Propylpyridine-2(1H)-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The propyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various alkylating agents or aryl halides can be used in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Alkyl or aryl-substituted pyridinethiones

Applications De Recherche Scientifique

1-Propylpyridine-2(1H)-thione has found applications in several scientific research areas:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1-Propylpyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle and Substituent Effects

Pyridine vs. Pyrazine/Thiophene Derivatives :

Pyridine-thiones like 1-Propylpyridine-2(1H)-thione differ from pyrazine-2(1H)-thione (–9) in nitrogen atom placement. Pyrazine’s two nitrogen atoms reduce basicity compared to pyridine, influencing hydrogen-bonding interactions (e.g., N–H⋯N bonds in pyrazine-thione contribute to crystal packing ). The propyl group in 1-Propylpyridine-2(1H)-thione may enhance lipophilicity compared to smaller substituents like methyl or hydroxyl groups (e.g., 1-hydroxy-4-methylpyridine-2(1H)-thione, ).Thiophene vs. Alkyl Substituents :

In 3,4-dihydropyridine-2(1H)-thiones (), a thiophene ring at C5 significantly improved antiproliferative activity (IC50 = 1.71 µM for S22 vs. 4.33 µM for S1). This suggests that aromatic substituents enhance bioactivity compared to aliphatic chains. The propyl group in 1-Propylpyridine-2(1H)-thione may prioritize solubility over potency but could improve pharmacokinetic profiles.

Anticancer Potential :

- 3,4-Dihydropyridine-2(1H)-thiones (): Compounds like S22 (IC50 = 1.71 µM against A375 melanoma cells) show higher selectivity (SI = 21.09) than reference drug combretastatin A-3. Mitotic-specific activity suggests microtubule disruption mechanisms.

- Pyrimidine-2(1H)-thiones (): Pyrimidin-2(1H)-one spacers (e.g., compound 4b) exhibit higher VEGFR-2 binding affinity than thione analogs, indicating that oxygen substitution modulates target engagement.

Antioxidant and Antimicrobial Activity :

Physicochemical and Crystallographic Properties

Crystal Packing and Hydrogen Bonding

- Pyrazine-2(1H)-thione (–9): Crystallizes in monoclinic space group P2₁/m with N–H⋯N and C–H⋯S hydrogen bonds (C–S bond length: 1.671 Å). Hirshfeld surface analysis shows 36.8% contribution from C–H⋯S interactions .

- 1-Propylpyridine-2(1H)-thione : The propyl chain likely disrupts dense hydrogen-bond networks, reducing crystallinity compared to pyrazine-thione but improving solubility.

Structure-Activity Relationship (SAR) Trends

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.